4-ethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide
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Overview
Description
“4-ethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide” is a chemical compound . It is a derivative of imidazo[1,2-a]pyrimidines, which are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . These compounds have been used in the synthesis of various pharmaceutical drugs due to their promising and diverse bioactivity .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyrimidines, such as “this compound”, involves a condensation reaction of α-bromoketones and 2-aminopyridines . N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions were mild and metal-free .Chemical Reactions Analysis
Imidazo[1,2-a]pyrimidines can be functionalized via radical reactions . These reactions can be used for the direct functionalization of imidazo[1,2-a]pyrimidines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Scientific Research Applications
Synthesis and Biological Activity : Researchers have synthesized new imidazo[1,2-a]pyridines as potential antiulcer agents. These compounds, including derivatives of 4-ethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide, were evaluated for their antisecretory and cytoprotective properties. However, they did not display significant antisecretory activity in animal models, but some showed good cytoprotective properties (Starrett et al., 1989).
Cancer Research : Novel benzodifuranyl derivatives, including those related to this compound, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. Some of these compounds showed high inhibitory activity on COX-2 enzymes, suggesting potential therapeutic applications in cancer treatment (Abu‐Hashem et al., 2020).
Chemical Synthesis Techniques : A study reported on the selective N-phosphorylation of aminoimidazoles, which is a key element in controlling isomeric selectivity in the synthesis of imidazo[1,2-a]pyrimidines. This research provides insights into the synthesis methods for derivatives of the compound (White et al., 2019).
DNA-Binding Studies : Research has been conducted on pyrrole-imidazole polyamides, chemicals that can specifically bind to DNA sequences. These studies are relevant as they explore the cellular permeability of compounds related to this compound and their potential applications in gene regulation and therapy (Liu & Kodadek, 2009).
Heterocyclic Compound Synthesis : Another study focused on the synthesis of various heterocyclic compounds, including imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives. These findings are significant for understanding the chemical properties and potential applications of derivatives of this compound (Zohdi et al., 1997).
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyrimidine derivatives have been shown to demonstrate different types of molecular mechanisms in the treatment of cancer .
Mode of Action
Studies have shown that imidazo[1,2-a]pyrimidine derivatives can induce cell cycle arrest at the g2/m phase, suggesting inhibition of tubulin polymerization . They can also activate Caspase-3 , and inhibit the PI3K/Akt/mTOR signaling pathway .
Biochemical Pathways
Imidazo[1,2-a]pyrimidine derivatives have been shown to affect pathways related to cell cycle regulation, apoptosis, and signal transduction .
Result of Action
Imidazo[1,2-a]pyrimidine derivatives have been shown to have anticancer activity .
Future Directions
The future directions for “4-ethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide” and similar compounds involve further development of synthetic methods, particularly considering today’s environmental concerns combined with economic aspects . The potential of various derivatives of these skeletons to be used not only as drugs, but also as organoelectronic materials; fluorescent materials, etc. cannot be ignored .
properties
IUPAC Name |
4-ethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-2-27-18-9-7-15(8-10-18)20(26)23-17-6-3-5-16(13-17)19-14-25-12-4-11-22-21(25)24-19/h3-14H,2H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEHQLWCLKSAGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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